5,8-Dibromo-4-methylisoquinoline
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Overview
Description
5,8-Dibromo-4-methylisoquinoline: is a chemical compound with the molecular formula C10H7Br2N. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-4-methylisoquinoline typically involves the bromination of 4-methylisoquinoline. One common method is the reaction of 4-methylisoquinoline with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-4-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.
Coupling Products: The products of Suzuki-Miyaura coupling are often biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: 5,8-Dibromo-4-methylisoquinoline is used as a building block in organic synthesis. Its bromine atoms provide reactive sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules .
Biology and Medicine: Isoquinoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and stability make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of 5,8-Dibromo-4-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
5,8-Dibromoisoquinoline: Similar in structure but lacks the methyl group at the 4 position.
4-Methylisoquinoline: Similar core structure but without the bromine atoms.
8-Hydroxyquinoline: Contains a hydroxyl group instead of bromine atoms and is known for its biological activities.
Uniqueness: 5,8-Dibromo-4-methylisoquinoline is unique due to the presence of both bromine atoms and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its utility in various chemical and biological applications .
Properties
IUPAC Name |
5,8-dibromo-4-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-13-5-7-8(11)2-3-9(12)10(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBUBKJGZMBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C(C=CC(=C12)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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